

Solubility Profile of 4-Pentenenitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Pentenenitrile** in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where **4-Pentenenitrile** is utilized as a chemical intermediate or building block. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties of 4-Pentenenitrile

4-Pentenenitrile (C₅H₇N), also known as allylacetonitrile, is a versatile unsaturated aliphatic nitrile. It presents as a clear, colorless to slightly yellow liquid and is recognized for its role as an intermediate in the synthesis of various organic compounds.[1][2] A summary of its key properties is provided below.

Property	Value
Molecular Weight	81.12 g/mol
Boiling Point	140 °C
Density	0.814 g/mL at 25 °C
Refractive Index	n20/D 1.42

Quantitative Solubility Data

The solubility of **4-Pentenenitrile** has been determined in a variety of common organic solvents at 20°C. The following table summarizes this quantitative data, expressed in grams of solute per liter of solvent (g/L), to facilitate comparison and solvent selection for various applications.

Solvent	Solubility (g/L) at 20°C
Alcohols	
Methanol	381.3
Ethanol	256.48
n-Propanol	255.41
Isopropanol	216.62
n-Butanol	197.18
Isobutanol	202.44
tert-Butanol	294.65
n-Pentanol	99.72
Isopentanol	148.33
n-Heptanol	105.04
n-Octanol	120.79
Benzyl alcohol	193.54
Ethylene glycol	207.3
Ketones	
Acetone	351.55
2-Butanone (MEK)	374.91
Cyclohexanone	349.08
Ethers	
Diethyl ether	205.16
1,4-Dioxane	408.36
Tetrahydrofuran (THF)	331.86
Methyl tert-butyl ether (MTBE)	165.34

Esters	
Ethyl acetate	263.58
Methyl acetate	306.67
n-Propyl acetate	100.39
Isopropyl acetate	139.58
n-Butyl acetate	186.78
Methyl propionate	341.75
Ethyl formate	100.68
Chlorinated Solvents	
Dichloromethane	66.76
Chloroform	173.5
Tetrachloromethane	80.84
Chlorobenzene	99.49
1,2-Dichlorobenzene	44.98
1,2,4-Trichlorobenzene	94.14
Aprotic Polar Solvents	
Acetonitrile	297.88
Dimethylformamide (DMF)	850.82
Dimethyl sulfoxide (DMSO)	832.56
N-Methyl-2-pyrrolidone (NMP)	701.13
N,N-Dimethylacetamide (DMAc)	1246.57
Hydrocarbons	
n-Hexane	44.75
n-Heptane	69.62

Cyclohexane	40.03
Toluene	147.82
Other	
Acetic acid	391.94
Water	189.48

Data sourced from Scent.vn[3]

General solubility information from other sources indicates that **4-pentenenitrile** is miscible with alcohol and ether, and insoluble in water.[1][2][3] The quantitative data provides a more nuanced understanding of its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid analyte, such as **4-Pentenenitrile**, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is considered a reliable technique for generating thermodynamic solubility data.

Objective: To determine the saturation concentration of **4-Pentenenitrile** in a given organic solvent at a specified temperature.

Materials and Equipment:

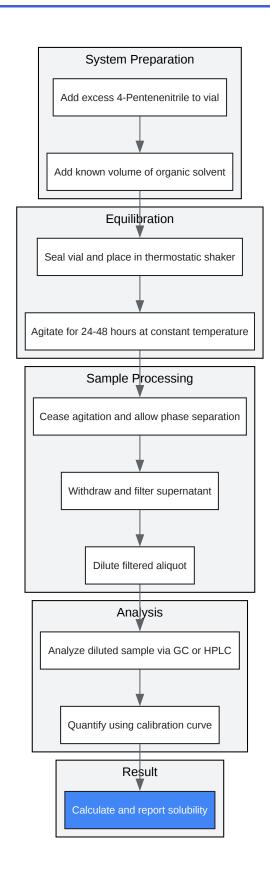
- 4-Pentenenitrile (high purity)
- Selected organic solvent (analytical grade or higher)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Glass vials or flasks with airtight seals
- Syringes and syringe filters (chemically compatible with the solvent and analyte)

- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

- Preparation of the System:
 - Add an excess amount of 4-Pentenenitrile to a glass vial or flask. The exact amount should be sufficient to ensure that a separate phase of the analyte is visible after equilibration, confirming that the solution is saturated.
 - Add a known volume or mass of the selected organic solvent to the vial.
- Equilibration:
 - Securely seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).
 - Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the analyte in the solvent phase remains constant.
- Sample Collection and Preparation:
 - Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for phase separation.
 - Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the analyte) using a syringe.

- Immediately filter the aliquot through a chemically compatible syringe filter to remove any undissolved microdroplets of the analyte.
- Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.


Quantification:

- Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of 4-Pentenenitrile.
- Prepare a calibration curve using standard solutions of 4-Pentenenitrile in the same solvent to ensure accurate quantification.
- Data Analysis and Reporting:
 - Calculate the solubility of 4-Pentenenitrile in the organic solvent based on the measured concentration of the diluted aliquot and the dilution factor.
 - Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **4-Pentenenitrile**.

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pure.au.dk [pure.au.dk]
- To cite this document: BenchChem. [Solubility Profile of 4-Pentenenitrile in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194741#solubility-of-4-pentenenitrile-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

